N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-8-21-18(23)22-11-7-16(13-22)25-17-12-19-9-10-20-17/h2-5,9-10,12,16H,6-8,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEQFFSWDZNGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate dihalide.
Attachment of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the pyrrolidine intermediate.
Incorporation of the Methoxyphenethyl Group: The final step involves the coupling of the methoxyphenethyl group to the pyrrolidine-pyrazine intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine moiety, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors. Its structural features suggest potential activity in modulating biological pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenethyl group could facilitate membrane permeability, while the pyrazine and pyrrolidine moieties might interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(4-methoxyphenethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct applications and effects.
Biological Activity
N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrrolidine ring, a pyrazine moiety, and a methoxyphenethyl group. The molecular formula can be represented as CHNO. Understanding the structure is crucial for elucidating its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Pyrrolidine Ring | Present |
| Pyrazine Moiety | Present |
| Methoxy Group | Present on phenethyl side |
Preliminary studies suggest that this compound exhibits significant biological activity through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making them useful in treating conditions like rheumatoid arthritis.
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that derivatives of similar carboxamide compounds exhibited potent antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities showed IC values in the nanomolar range against acute myeloid leukemia (AML) cells, suggesting that this compound may have comparable efficacy .
- Safety Profile : Toxicity assessments indicate that related compounds possess favorable safety profiles with high LD values in murine models, suggesting that the compound may also be safe for further development .
Table 2: Comparative Biological Activity
| Compound Name | IC (μM) | LD (mg/kg) | Targeted Activity |
|---|---|---|---|
| This compound | TBD | TBD | Antiproliferative |
| FN-1501 (related compound) | 0.008 | 186 | FLT3 and CDK inhibition |
| BMS-582949 (p38α MAP kinase inhibitor) | TBD | TBD | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
